molecular formula C20H21NO6 B12384932 Tubulin inhibitor 43

Tubulin inhibitor 43

Cat. No.: B12384932
M. Wt: 371.4 g/mol
InChI Key: VQAFFPQTZLYJDR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 43 is a compound that targets tubulin, a protein that plays a crucial role in cell division and intracellular transport. By inhibiting tubulin, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis. Tubulin inhibitors are widely used in cancer therapy due to their ability to prevent the proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin inhibitor 43 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 43 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Tubulin inhibitor 43 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tubulin inhibitor 43 include:

Uniqueness

This compound is unique due to its specific binding affinity and mechanism of action. Unlike other tubulin inhibitors, it may exhibit a different binding mode or interaction with tubulin, leading to distinct biological effects and therapeutic potential .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

(4S)-4-(3-hydroxy-4-methoxyphenyl)-3-methylidene-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C20H21NO6/c1-11-18(12-6-7-15(24-2)14(22)8-12)21(20(11)23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10,18,22H,1H2,2-5H3/t18-/m1/s1

InChI Key

VQAFFPQTZLYJDR-GOSISDBHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C(=C)C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C)C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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